molecular formula C9H8BrFO B7870452 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol

Cat. No.: B7870452
M. Wt: 231.06 g/mol
InChI Key: FCDZFCRLEFRQNA-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 4-bromo-2-fluorobenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more robust and scalable methods. For instance, the use of phase-transfer catalysis can enhance the efficiency of the cyclopropanation process. Additionally, continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: 1-(4-Bromo-2-fluorophenyl)cyclopropanone.

    Reduction: 1-(4-Bromo-2-fluorophenyl)cyclopropane.

    Substitution: 1-(4-Amino-2-fluorophenyl)cyclopropan-1-ol or 1-(4-Mercapto-2-fluorophenyl)cyclopropan-1-ol.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol
  • 1-(4-Bromo-2-methylphenyl)cyclopropan-1-ol
  • 1-(4-Fluoro-2-methylphenyl)cyclopropan-1-ol

Comparison: Compared to these similar compounds, 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDZFCRLEFRQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of Ti(OiPr)4 (44.68 mL, 141.63 mmol, 1 eq) in diethyl ether (250 mL) was added freshly prepared ethyl magnesium iodide (212.44 mL, 424.89 mmol, 3 eq) in diethyl ether (220 mL) at −78° C. for 45 min. The reaction mixture was stirred for 90 min at −78° C., then methyl 4-bromo-2-fluorobenzoate (33.0 g, 141.63 mmol, 1.0 eq) was added and the mixture allowed to stir at RT for 16 h. Saturated aqueous NH4Cl (30 mL) was added and the mixture passed through celite pad. The ether layer was separated, washed with 1 N HCl (250 mL), brine (500 mL), water (750 mL), dried over MgSO4 and the solvent evaporated. The resulting residue was purified by CC using PE/EtOAc (19:1) as eluent to get 1-(4-bromo-2-fluorophenyl)cyclopropanol (9.01 g, 28%; TLC system: PE/EtOAc (9:1), Rf: 0.3).
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
212.44 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Three
Quantity
44.68 mL
Type
catalyst
Reaction Step Three

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